molecular formula C11H19NO3 B3086309 1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid CAS No. 1158698-78-2

1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid

Cat. No. B3086309
CAS RN: 1158698-78-2
M. Wt: 213.27 g/mol
InChI Key: QMIDVYBBJKCBAD-UHFFFAOYSA-N
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Description

“1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid” is an organic compound . It is used as a biochemical reagent and can be used as a biological material or organic compound for life science-related research .


Physical And Chemical Properties Analysis

“1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid” is a colorless to pale yellow liquid with a unique odor . It has a melting point of -4°C and a boiling point of 230°C . The density is roughly estimated to be 1.1066 .

Scientific Research Applications

Heterocyclic compounds, which include structures like tetrahydro-2H-pyran and piperidine, are foundational in the synthesis of a wide array of biologically active molecules. These compounds serve as building blocks in medicinal chemistry, enabling the creation of complex molecules with specific biological functions. The application of heterocyclic chemistry, particularly involving compounds like "1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid", encompasses the development of pharmaceuticals, agrochemicals, and materials science.

Advances in Cyclocondensation for Tetrahydrobenzo[b]pyrans

One significant area of research involving similar structural motifs to "1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid" focuses on the synthesis of tetrahydrobenzo[b]pyrans through three-component cyclocondensation. These reactions utilize organocatalysts to create heterocyclic compounds with potential pharmacological applications. Organocatalytic approaches have been investigated for their efficiency and green chemistry aspects, highlighting the importance of tetrahydrobenzo[b]pyrans in drug development and organic synthesis (Kiyani, 2018).

Hybrid Catalysts in Synthesis of Pyranopyrimidines

Further research has explored the use of hybrid catalysts for synthesizing pyranopyrimidine scaffolds, a structure related to "1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid". These scaffolds are key precursors in medicinal chemistry due to their broad synthetic applications and bioavailability. The development of these compounds leverages diverse catalysts, including organocatalysts and metal catalysts, to enhance synthetic pathways and lead molecule development for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Biological Activity of Carboxylic Acid Derivatives

Carboxylic acids and their derivatives, like "1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid", have shown significant biological activities. Studies have demonstrated the antimicrobial, anticancer, and anti-inflammatory properties of these compounds. The versatility of carboxylic acid derivatives in biological applications underscores their potential in developing new therapeutic agents (Cetin, 2020).

Impact on Central Nervous System Drug Development

The investigation into functional chemical groups for synthesizing compounds with central nervous system (CNS) activity has identified structures akin to "1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid" as promising leads. These studies emphasize the role of heterocycles in developing drugs for treating CNS disorders, offering a pathway to novel treatments with reduced adverse effects (Saganuwan, 2017).

Safety and Hazards

“1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid” is generally considered safe under normal usage conditions, but some safety measures should still be observed. It is a flammable liquid and can cause irritation to the eyes, skin, and respiratory tract. Therefore, it should be handled in a well-ventilated area and appropriate protective equipment such as safety glasses and gloves should be worn .

Mechanism of Action

Target of Action

Related compounds such as ®-(-)-3-piperidinecarboxylic acid are known to inhibit gaba (γ-aminobutyric acid) uptake . GABA is a major inhibitory neurotransmitter in the central nervous system, and its uptake inhibitors can increase the concentration of GABA in the synaptic cleft, leading to enhanced inhibitory neurotransmission.

properties

IUPAC Name

1-(oxan-4-yl)piperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c13-11(14)9-2-1-5-12(8-9)10-3-6-15-7-4-10/h9-10H,1-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMIDVYBBJKCBAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2CCOCC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid
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1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid
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1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid
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1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid
Reactant of Route 6
1-(tetrahydro-2H-pyran-4-yl)piperidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.